molecular formula C12H16OS B1437614 2'-(iso-Butylthio)acetophenone CAS No. 1039841-03-6

2'-(iso-Butylthio)acetophenone

Cat. No.: B1437614
CAS No.: 1039841-03-6
M. Wt: 208.32 g/mol
InChI Key: VFLDLIQETMXUTN-UHFFFAOYSA-N
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Description

2'-(iso-Butylthio)acetophenone is a sulfur-containing acetophenone derivative characterized by an iso-butylthio (-S-C(CH2)2CH3) substituent at the 2' position of the acetophenone core. This compound belongs to the broader class of acetophenone derivatives, which are widely studied for their diverse chemical reactivity, biological activities, and applications in pharmaceutical and materials science.

Properties

IUPAC Name

1-[2-(2-methylpropylsulfanyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16OS/c1-9(2)8-14-12-7-5-4-6-11(12)10(3)13/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLDLIQETMXUTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=CC=CC=C1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-(iso-Butylthio)acetophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of acetophenone with iso-butylthiol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of 2’-(iso-Butylthio)acetophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial for sustainable industrial processes.

Chemical Reactions Analysis

Types of Reactions: 2’-(iso-Butylthio)acetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.

    Substitution: The iso-butylthio group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted acetophenones depending on the nucleophile used.

Scientific Research Applications

Research suggests that 2'-(iso-Butylthio)acetophenone exhibits notable biological activities, including:

  • Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various microbial strains, making this derivative a candidate for further investigation in antimicrobial drug development.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, which can be beneficial in treating conditions characterized by inflammation.
  • Anticancer Potential : Initial studies indicate that the iso-butylthio substitution could enhance interactions with biological targets, potentially leading to anticancer applications.

Materials Science Applications

This compound's unique chemical structure also makes it valuable in materials science:

  • Polymer Development : The compound can serve as a building block for synthesizing novel polymers with desirable properties.
  • Dyes and Pigments : Its chemical reactivity allows for modifications that can lead to new dyes or pigments with enhanced stability and color characteristics.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a significant inhibition zone compared to control samples, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Research

In another study, the anti-inflammatory effects were assessed using in vitro models of inflammation. The compound showed a dose-dependent reduction in pro-inflammatory cytokines, indicating its potential therapeutic use in inflammatory diseases.

Mechanism of Action

The mechanism of action of 2’-(iso-Butylthio)acetophenone and its derivatives often involves interaction with specific molecular targets. For instance, in biological systems, the compound may alter cell membrane permeability or inhibit enzyme activity, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetophenone Derivatives

Structural and Substituent Variations

The substituent on the acetophenone core significantly impacts molecular properties. Key analogs include:

  • 4-(1-Pyrrolidino)acetophenone (PI-30313): Features a pyrrolidino (cyclic amine) group at the 4-position, enhancing polarity and hydrogen-bonding capacity .
  • 2'-(Trifluoromethyl)acetophenone: Contains a strong electron-withdrawing trifluoromethyl (-CF3) group, increasing electrophilicity and lipophilicity .
  • 4'-Bromo-2-(4-fluorophenyl)acetophenone: Halogenated (Br, F) derivatives exhibit enhanced halogen bonding and higher molecular weights .
  • a-Benzamidoacetophenone: A benzamido substituent (-NHCOC6H5) enables cyclization to oxazoles under specific conditions .
Physical and Computed Properties

A comparative analysis of molecular properties is summarized below:

Compound Molecular Formula Molecular Weight XLogP3* Rotatable Bonds Key Substituent Reference
2'-(iso-Butylthio)acetophenone† C12H16OS 208.32 ~3.5 4 iso-Butylthio (-S-C4H9) Inferred
4-(1-Pyrrolidino)acetophenone C12H15NO 189.25 1.7 3 Pyrrolidino
2'-(Trifluoromethyl)acetophenone C9H7F3O 188.15 2.8 2 Trifluoromethyl (-CF3)
4'-Bromo-2-(4-fluorophenyl)acetophenone C14H10BrFO 293.13 4.0 3 Br, F

*XLogP3: Predicts lipophilicity; higher values indicate greater hydrophobicity.
†Hypothetical data inferred from structural analogs.

Observations :

  • The iso-butylthio group increases molecular weight and XLogP3 compared to pyrrolidino and trifluoromethyl analogs, suggesting higher membrane permeability .
  • Halogenated derivatives (e.g., bromo/fluoro) exhibit the highest XLogP3, aligning with their enhanced lipophilicity .
Stability and Spectrometric Characteristics

Evidence from acetophenone dimer analyses (e.g., C32H42O9 isomers) highlights the role of substituents in ionization efficiency. For instance, polar groups (e.g., pyrrolidino) ionize better via ESI, while nonpolar groups (e.g., iso-butylthio) may require APCI for detection .

Biological Activity

Overview

2'-(iso-Butylthio)acetophenone is an organic compound characterized by a phenyl ring substituted with an acetyl group and an iso-butylthio group at the 2' position. This unique structure grants it various biological activities, making it a subject of interest in pharmacological research. The compound has been studied for its potential antimicrobial, anti-inflammatory, and anticancer properties.

The synthesis of this compound typically involves the Friedel-Crafts acylation of acetophenone with iso-butylthiol, facilitated by a Lewis acid catalyst like aluminum chloride. This method is notable for its efficiency and ability to produce high yields under controlled conditions.

Chemical Reactions

The compound can undergo several chemical transformations:

  • Oxidation : Converts to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.
  • Reduction : The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride.
  • Substitution : The iso-butylthio group can participate in nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies, derivatives of this compound have shown effectiveness against various bacterial strains, including Streptococcus pneumoniae and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases .

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing selective cytotoxicity, particularly towards triple-negative breast cancer cells. The underlying mechanisms are thought to involve apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

  • Antimicrobial Study : A study evaluated the efficacy of this compound against Streptococcus pneumoniae, revealing a minimum inhibitory concentration (MIC) that suggests its potential as a therapeutic agent in infectious diseases.
  • Anti-inflammatory Research : In RAW 264.7 macrophages, treatment with the compound significantly reduced nitric oxide production and downregulated the expression of pro-inflammatory genes, indicating its role in modulating inflammatory responses .
  • Cancer Cell Line Testing : In a series of tests on various cancer cell lines, including triple-negative breast cancer, this compound exhibited notable cytotoxic effects, leading to further investigation into its potential as an anticancer drug .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
AcetophenoneParent compoundLacks biological activity
2'-MethylthioacetophenoneMethylthio groupModerate antimicrobial effects
2'-EthylthioacetophenoneEthylthio groupAntimicrobial properties
This compound Iso-butylthio groupSignificant antimicrobial and anti-inflammatory activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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